molecular formula C19H18N2OS B2700445 (Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 1006776-93-7

(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No. B2700445
CAS RN: 1006776-93-7
M. Wt: 322.43
InChI Key: IDUYRYQTGAEHFR-OOLHVZIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derivatives, have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The thiazolo[5,4-d]thiazole moiety, which is part of the compound, is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

Overview: Hydrazine is a highly toxic compound used in rocket fuels, industrial processes, and pharmaceutical synthesis. Developing sensitive and selective detection methods for hydrazine is crucial for safety and environmental monitoring.

Application: Researchers have synthesized a novel near-infrared (NIR) ratiometric fluorescent probe based on hemicyanine and coumarin derivatives. This probe, denoted as “Probe 1,” specifically detects hydrazine under mild conditions. Its key features include:

Antioxidant and Redox Properties

Overview: Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS). Understanding the antioxidant properties of compounds aids in drug development and disease prevention.

Application: “(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide” exhibits antioxidant activity due to its unique chemical structure. Researchers investigate its potential as a natural antioxidant or as a lead compound for drug development .

Organic Synthesis and Quinone Derivatives

Overview: Quinones are versatile compounds with applications in organic synthesis, materials science, and medicinal chemistry. They participate in redox reactions and serve as building blocks for various functional molecules.

Application: The compound’s quinone moiety, specifically 2,3,5-trimethylbenzo-1,4-quinone, can be utilized in synthetic chemistry. Researchers explore its reactivity, stability, and potential applications in designing new materials or as intermediates in organic transformations .

Histone Deacetylase Inhibitors (Belinostat Analogs)

Overview: Histone deacetylase inhibitors (HDACIs) are promising anticancer agents. They modulate gene expression by altering histone acetylation patterns, leading to cell cycle arrest and apoptosis.

Application: Structurally related to belinostat, “(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide” may exhibit HDAC inhibitory activity. Researchers investigate its potential as an epigenetic modulator for cancer therapy .

Computational Chemistry and Molecular Docking Studies

Overview: In silico methods allow researchers to predict molecular properties, interactions, and binding affinities. Computational studies enhance our understanding of compound behavior.

Application: Researchers perform geometry optimization and excited-state property calculations for this compound. Additionally, molecular docking studies explore its interactions with target proteins, providing insights into potential pharmacological applications .

Solid-State Forms and Crystal Engineering

Overview: Solid-state forms of organic compounds impact their physical properties, stability, and bioavailability. Crystal engineering aims to design and manipulate crystalline structures.

Application: Investigating the solid-state forms of “(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide” contributes to understanding its polymorphism, solubility, and formulation possibilities. Researchers explore crystalline modifications for drug delivery and material science .

Future Directions

The future research directions could involve exploring the potential biological activities of this compound, such as its cytotoxic and antibacterial properties . Additionally, its potential use in the synthesis of semiconductors for plastic electronics could be explored .

properties

IUPAC Name

(E)-3-phenyl-N-(3,5,6-trimethyl-1,3-benzothiazol-2-ylidene)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-11-16-17(12-14(13)2)23-19(21(16)3)20-18(22)10-9-15-7-5-4-6-8-15/h4-12H,1-3H3/b10-9+,20-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUYRYQTGAEHFR-HMNUEBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)C=CC3=CC=CC=C3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)/C=C/C3=CC=CC=C3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.